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molecular formula C13H19NO3 B3119972 Ethyl 4-(2-(dimethylamino)ethoxy)benzoate CAS No. 25773-00-6

Ethyl 4-(2-(dimethylamino)ethoxy)benzoate

Cat. No. B3119972
M. Wt: 237.29 g/mol
InChI Key: GFOLGIRJSKEGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687546B2

Procedure details

20 g (0.12 mol) of ethyl 4-hydroxybenzoate were dissolved in 300 mL of ethylene glycol dimethyl ether in a nitrogen atmosphere. 11.6 g (0.29 mol) of 60% sodium hydroxide were added in portions over the course of 25 minutes while stirring at room temperature followed by heating to 50° C. and stirring for 1 hour. Moreover, 29.4 g (0.14 mol) of [2-(methanesulfonyloxy)ethyl]dimethylammonium chloride were added in portions over the course of 1 hour at the same temperature followed by additionally stirring for 2 hours. After adding 4 mL of acetic acid while cooling with ice, the precipitate that formed was filtered out. The filtrate was concentrated and ethyl acetate was added to the residue followed by extraction with 3% sulfuric acid. After washing the aqueous phase with ethyl acetate, potassium hydrogen carbonate was added to bring to pH8 followed by extraction with ethyl acetate. The organic layer was dried with magnesium sulfate followed by distilling off the solvent to obtain 26.3 g of the target substance (yield: 92%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
[2-(methanesulfonyloxy)ethyl]dimethylammonium chloride
Quantity
29.4 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].[Cl-].CS(O[CH2:21][CH2:22][NH+:23]([CH3:25])[CH3:24])(=O)=O.C(O)(=O)C>COCCOC>[CH3:24][N:23]([CH3:25])[CH2:22][CH2:21][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
[2-(methanesulfonyloxy)ethyl]dimethylammonium chloride
Quantity
29.4 g
Type
reactant
Smiles
[Cl-].CS(=O)(=O)OCC[NH+](C)C
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating to 50° C.
STIRRING
Type
STIRRING
Details
stirring for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
by additionally stirring for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
the precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 3% sulfuric acid
WASH
Type
WASH
Details
After washing the aqueous phase with ethyl acetate, potassium hydrogen carbonate
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent
CUSTOM
Type
CUSTOM
Details
to obtain 26.3 g of the target substance (yield: 92%)

Outcomes

Product
Name
Type
Smiles
CN(CCOC1=CC=C(C(=O)OCC)C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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